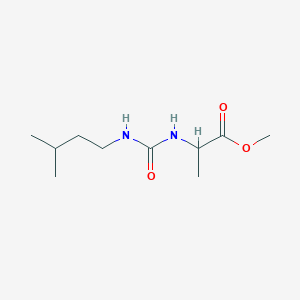

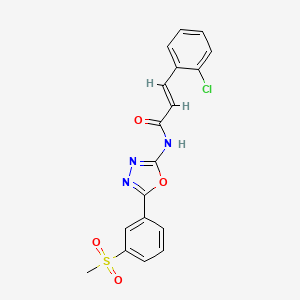

Methyl 2-(3-methylbutylcarbamoylamino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl propanoate has been investigated using Baeyer-Villiger monooxygenases . Several BVMOs were identified that produce the chemically non-preferred product methyl propanoate in addition to the normal product ethyl acetate .Chemical Reactions Analysis

The unimolecular dissociation and isomerization kinetics of methyl propanoate radicals have been theoretically investigated using high-level ab initio methods and the Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation (ME) theory .科学的研究の応用

Herbicide Efficacy and Mechanisms :Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related compound, functions as an effective herbicide, particularly for wild oat control in wheat. Its mechanism involves inhibiting auxin-stimulated elongation in oat and wheat coleoptile segments and differentially affecting root growth in both plants, suggesting a complex mode of action with dual biological forms of the compound acting at different sites within the plant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Precursor for Polymers :Methyl propanoate is a vital precursor for polymethyl methacrylates. Baeyer-Villiger monooxygenases (BVMOs) have been identified for producing methyl propanoate, which is essential for the chemical manufacturing of these polymers (van Beek, Winter, Eastham, & Fraaije, 2014).

Role in Chemical Synthesis and Transformations :Methyl propanoate is involved in various chemical synthesis processes. For example, its conversion to methyl methacrylate (MMA) via catalytic dehydrogenation of methanol shows its importance in producing industrially relevant chemicals (Lorusso, Coetzee, Eastham, & Cole-Hamilton, 2016). Additionally, its derivatization to methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in synthesizing potent pharmaceutical agents, highlights its utility in medicinal chemistry (Zhong et al., 1999).

In Fuel and Energy Research :Studies on the chemical kinetics of methyl propanoate, including pyrolysis and combustion, are significant for understanding its role in energy production and biofuel applications. Comparative studies with ethyl propanoate provide insights into its potential as a renewable energy source (Farooq, Davidson, Hanson, & Westbrook, 2014).

Material Science Applications :Methyl propanoate is crucial in the synthesis of organometallic compounds and their applications in material science. For instance, its use in producing highly selective catalysts for chemical reactions emphasizes its importance in advancing materials technology (Clegg et al., 1999).

特性

IUPAC Name |

methyl 2-(3-methylbutylcarbamoylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-7(2)5-6-11-10(14)12-8(3)9(13)15-4/h7-8H,5-6H2,1-4H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPPHKZDBGEHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-methylbutylcarbamoylamino)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)

![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)